molecular formula C16H12O B1618881 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one CAS No. 20442-65-3

1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one

Cat. No. B1618881
CAS RN: 20442-65-3
M. Wt: 220.26 g/mol
InChI Key: HZTQMHOPSAEKFO-UHFFFAOYSA-N
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Description

The compound “1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one” are not well-documented in the literature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Substituted Compounds

    Research on related compounds, like substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-ones, demonstrates synthesis via condensation reactions, indicating potential synthetic pathways for 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one as well (Balaji et al., 2015).

  • Computational Studies

    Density Functional Theory and Molecular Docking Investigations have been used to understand chemical and antibacterial activities of similar compounds, like 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one. This approach could be applied to study the chemical behavior and potential biological interactions of 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one (Deghady et al., 2021).

  • Refractive Indices and Spectroscopy Studies

    Investigations into the refractive indices of similar compounds, like 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one, in different solvent mixtures provide insights into their optical properties, which could be relevant for 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one as well (Chavan & Gop, 2016).

Biological and Medicinal Research

  • Antibacterial Activity

    Computational and experimental data on related compounds, such as their inhibitory potential against bacteria, suggest potential antibacterial applications for 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one. The structural features, like carbonyl groups, play a significant role in this activity (Deghady et al., 2021).

  • QSAR Analysis for Antioxidant Activity

    QSAR-analysis of similar derivatives, like 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one, shows the potential for antioxidant activities. This analysis could guide the design of new compounds with enhanced antioxidant properties, which may include 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one (Drapak et al., 2019).

  • Antimicrobial Activity Studies

    Similar compounds, such as novel C2-substituted 1,4-dihydropyridine analogues, have shown antimicrobial activities, suggesting a potential research avenue for 1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one in antimicrobial applications (Olejníková et al., 2014).

properties

IUPAC Name

1-(4-methylphenyl)-3-phenylprop-2-yn-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c1-13-7-10-15(11-8-13)16(17)12-9-14-5-3-2-4-6-14/h2-8,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTQMHOPSAEKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345629
Record name 1-(4-methylphenyl)-3-phenylprop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-phenylprop-2-yn-1-one

CAS RN

20442-65-3
Record name 1-(4-methylphenyl)-3-phenylprop-2-yn-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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